![molecular formula C10H21NO B13198634 {3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
{3-[(Dimethylamino)methyl]cyclohexyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Dimethylamino)methyl]cyclohexyl}methanol is an organic compound with the molecular formula C₁₀H₂₁NO It is a cyclohexyl derivative with a dimethylamino group attached to the cyclohexyl ring via a methylene bridge, and a hydroxyl group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]cyclohexyl}methanol typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions generally include:
Cyclohexanone: The starting material.
Dimethylamine: Provides the dimethylamino group.
Formaldehyde: Acts as a methylene bridge.
Solvent: Often an alcohol such as ethanol or methanol.
Temperature: Typically carried out at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
{3-[(Dimethylamino)methyl]cyclohexyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Produces cyclohexanone derivatives.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces various substituted cyclohexyl derivatives.
科学的研究の応用
{3-[(Dimethylamino)methyl]cyclohexyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {3-[(Dimethylamino)methyl]cyclohexyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler alcohol derivative of cyclohexane.
Cyclohexanone: A ketone derivative of cyclohexane.
N,N-Dimethylcyclohexylamine: A similar compound with a dimethylamino group attached directly to the cyclohexyl ring.
Uniqueness
{3-[(Dimethylamino)methyl]cyclohexyl}methanol is unique due to the presence of both a dimethylamino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
[3-[(dimethylamino)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C10H21NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h9-10,12H,3-8H2,1-2H3 |
InChIキー |
RAPMRLZVXUJRCO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CCCC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


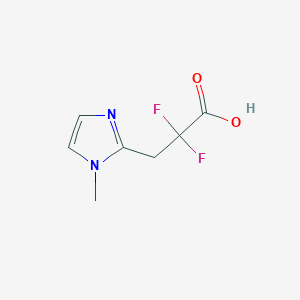
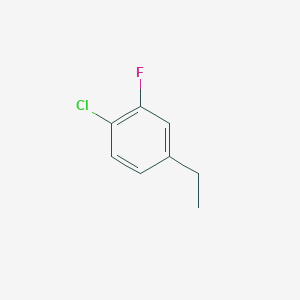

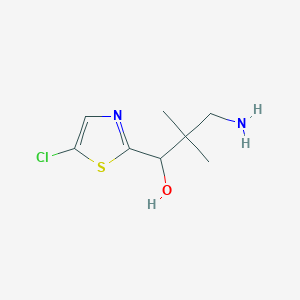
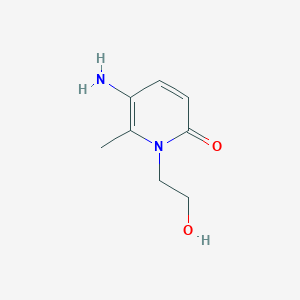
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
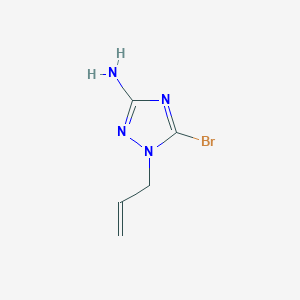
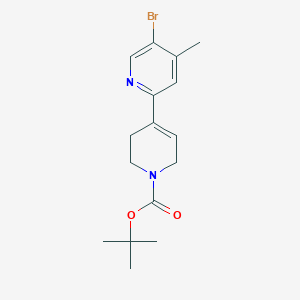
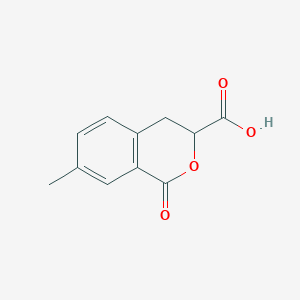
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)

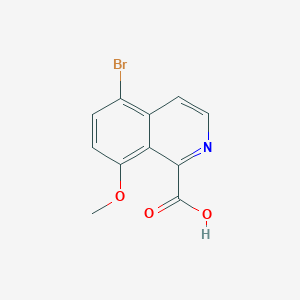
![[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
![Ethyl[(4-methylphenyl)methyl]amine hydrochloride](/img/structure/B13198639.png)
